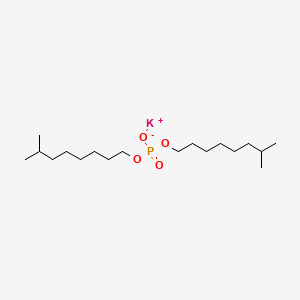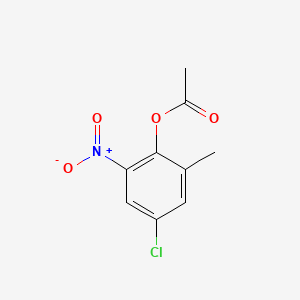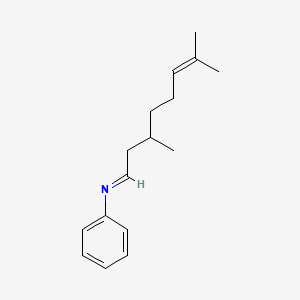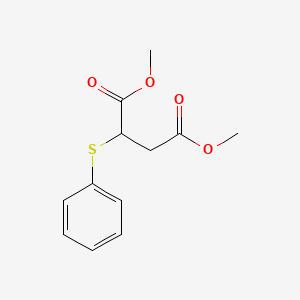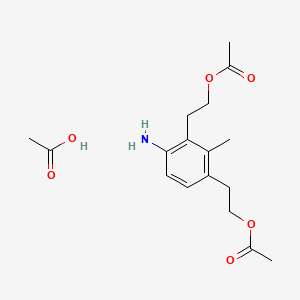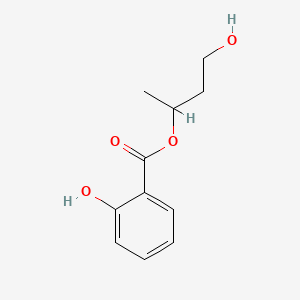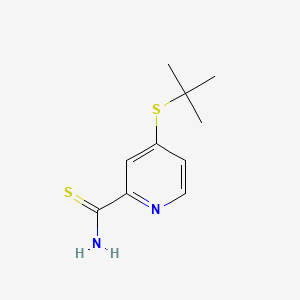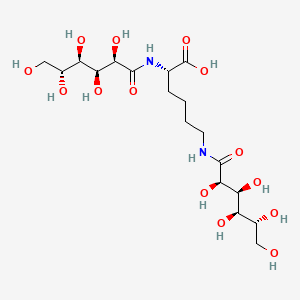
1-(1,3-Diphenylbutyl)-4-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Diphenylbutyl)-4-ethylbenzene is an organic compound characterized by its unique structure, which includes a butyl chain substituted with phenyl groups and an ethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Diphenylbutyl)-4-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 1,3-diphenylbutane with ethylbenzene under Friedel-Crafts conditions. This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Diphenylbutyl)-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
1-(1,3-Diphenylbutyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,3-Diphenylbutyl)-4-ethylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylbutane: Lacks the ethylbenzene substitution, resulting in different chemical properties and reactivity.
4-Ethylbiphenyl: Contains a similar ethylbenzene moiety but lacks the butyl chain, leading to distinct applications and behavior.
1,3-Diphenylpropane: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
1-(1,3-Diphenylbutyl)-4-ethylbenzene is unique due to its specific combination of phenyl, butyl, and ethylbenzene groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
84255-45-8 |
|---|---|
Formule moléculaire |
C24H26 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1-(1,3-diphenylbutyl)-4-ethylbenzene |
InChI |
InChI=1S/C24H26/c1-3-20-14-16-23(17-15-20)24(22-12-8-5-9-13-22)18-19(2)21-10-6-4-7-11-21/h4-17,19,24H,3,18H2,1-2H3 |
Clé InChI |
VCESGYYDVUQCQF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




